Product packaging for 10-(Phenanthren-9-yl)-10H-phenoxazine(Cat. No.:)

10-(Phenanthren-9-yl)-10H-phenoxazine

Cat. No.: B14129895
M. Wt: 359.4 g/mol
InChI Key: ZSFHGAVCVFPPSR-UHFFFAOYSA-N
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Description

Contextualization of Phenoxazine (B87303) Derivatives in Organic Electronics and Photonics

Phenoxazine and its derivatives have carved out a significant niche in the realm of organic electronics and photonics. nih.gov Known for their rigid, planar structures and potent electron-donating capabilities, these compounds are frequently employed in various device architectures. nih.gov Their high thermal stability and excellent film-forming properties make them robust candidates for practical applications. nih.gov

Phenoxazine derivatives have demonstrated considerable promise as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). rsc.org Their electron-rich nature facilitates the efficient injection and transport of positive charge carriers (holes). Furthermore, their high-lying Highest Occupied Molecular Orbital (HOMO) energy levels, typically around -4.7 eV to -5.1 eV, can be finely tuned through chemical modification to better align with the work function of anodes and the HOMO levels of adjacent emissive layers, thereby reducing the energy barrier for charge injection. nih.gov The inherent high luminescence quantum yields of some phenoxazine compounds also make them suitable as emitters or as hosts for emissive dopants. nih.gov

Beyond OLEDs, the strong electron-donating character of the phenoxazine core has led to its use in dye-sensitized solar cells (DSSCs) and as a photoredox catalyst. nih.gov The versatility of the phenoxazine scaffold allows for a wide range of structural modifications, enabling the fine-tuning of its electronic and photophysical properties for specific applications.

Significance of Phenanthrene (B1679779) Moiety in Conjugated Systems

The phenanthrene moiety is a polycyclic aromatic hydrocarbon that is widely recognized for its contribution to the electronic and photophysical properties of conjugated systems. Its extended π-system allows for efficient charge delocalization, a critical factor for charge transport in organic semiconductors. The rigid and planar nature of the phenanthrene unit contributes to strong intermolecular π-π stacking in the solid state, which can enhance charge carrier mobility.

Phenanthrene and its derivatives are known for their characteristic blue fluorescence, making them attractive building blocks for blue-emitting materials in OLEDs. researchgate.net The incorporation of a phenanthrene unit into a larger molecular structure can significantly influence the resulting compound's absorption and emission spectra, often leading to a blue shift in the emission wavelength. Furthermore, the high thermal stability of the phenanthrene core is a desirable attribute for materials intended for use in electronic devices, where operational stability is crucial. mdpi.com

Research Objectives and Scope for 10-(Phenanthren-9-yl)-10H-phenoxazine Studies

The primary research objective for investigating this compound is to systematically understand the interplay between the electron-donating phenoxazine core and the π-extended phenanthrene substituent. The key areas of investigation include:

Synthesis and Characterization: Developing efficient synthetic routes to obtain high-purity this compound and thoroughly characterizing its molecular structure.

Photophysical Properties: A detailed examination of its absorption and emission characteristics, including quantum yield and excited state dynamics, to assess its potential as a luminescent material.

Electrochemical Properties: Determining the HOMO and LUMO energy levels through techniques like cyclic voltammetry to understand its charge injection and transport capabilities.

Thermal Stability: Evaluating its thermal properties, such as glass transition temperature and decomposition temperature, to ascertain its suitability for device fabrication and long-term operation.

Device Performance: Incorporating the compound into prototype electronic devices, such as OLEDs, to evaluate its performance as a functional material and establish structure-property relationships.

The scope of these studies is to provide a comprehensive understanding of the fundamental properties of this compound and to establish its potential as a key component in advanced electronic and photonic applications.

Overview of the Scholarly Article Structure

This article will provide a detailed exploration of this compound, structured to present a clear and comprehensive overview of its scientific importance. The subsequent sections will delve into the specifics of its synthesis, a thorough analysis of its photophysical and electrochemical properties, and an evaluation of its thermal stability. The article will also present and discuss the performance of this compound in organic electronic devices, supported by data and comparative analysis. Finally, a concluding section will summarize the key findings and offer a perspective on the future directions of research for this promising material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H17NO B14129895 10-(Phenanthren-9-yl)-10H-phenoxazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H17NO

Molecular Weight

359.4 g/mol

IUPAC Name

10-phenanthren-9-ylphenoxazine

InChI

InChI=1S/C26H17NO/c1-2-10-19-18(9-1)17-24(21-12-4-3-11-20(19)21)27-22-13-5-7-15-25(22)28-26-16-8-6-14-23(26)27/h1-17H

InChI Key

ZSFHGAVCVFPPSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N4C5=CC=CC=C5OC6=CC=CC=C64

Origin of Product

United States

Advanced Spectroscopic and Electrochemical Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry techniques are essential for confirming the molecular weight and elucidating the structural integrity of 10-(phenanthren-9-yl)-10H-phenoxazine. The molecular formula of this compound is C₂₆H₁₇NO, which corresponds to a calculated molecular weight of approximately 359.43 g/mol .

High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) would be employed to determine the precise mass of the molecular ion. For this compound, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 360.1383. Experimental determination of this value with high accuracy confirms the elemental composition and successful synthesis of the compound.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides information about the compound's structure and the stability of its constituent parts. The fragmentation pattern of N-aryl phenoxazines often involves the cleavage of the bond between the nitrogen atom and the aryl substituent. For this compound, a primary fragmentation pathway would likely involve the separation of the phenanthrenyl and phenoxazine (B87303) moieties. This would result in characteristic fragment ions corresponding to the phenoxazine cation (C₁₂H₈NO⁺) and the phenanthrenyl radical (C₁₄H₉•) or related ions. The stability of the fused aromatic systems of both the phenoxazine and phenanthrene (B1679779) groups influences the specific fragmentation pathways observed.

Table 1: Calculated Mass Spectrometric Data for this compound

Parameter Value
Molecular Formula C₂₆H₁₇NO
Calculated Molecular Weight 359.43 g/mol

Electronic Absorption and Emission Spectroscopy for Optical Characterization

The optical properties of this compound are defined by its electronic absorption and emission characteristics, which are determined by the interplay between the phenoxazine and phenanthrene units.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands corresponding to electronic transitions within its aromatic structure. The spectrum is a composite of the transitions originating from the phenoxazine and phenanthrene moieties. Typically, phenoxazine-based compounds exhibit strong absorption in the UV region. The attachment of the phenanthrenyl group can lead to a red-shift (bathochromic shift) in the absorption bands and the appearance of new bands due to the extended π-conjugation.

The spectrum would likely show intense absorption peaks below 300 nm, attributed to π-π* transitions within the benzene (B151609) rings of both the phenoxazine and phenanthrene structures. Additional, less intense bands may appear at longer wavelengths (above 300 nm), which can be assigned to n-π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms of the phenoxazine core, as well as intramolecular charge transfer (ICT) transitions between the electron-donating phenoxazine unit and the phenanthrene moiety.

Table 2: Representative UV-Vis Absorption Data for N-Aryl Phenoxazine Derivatives

Solvent Absorption Maxima (λ_max, nm) Transition Type
Dichloromethane ~290-320 π-π*

Note: Specific values for this compound require experimental data.

Photoluminescence (PL) Spectroscopy

Upon excitation with UV light, this compound is expected to exhibit photoluminescence (fluorescence). The emission spectrum provides information about the energy of the first excited singlet state (S₁). The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift).

The fluorescence of N-aryl phenoxazines is often sensitive to the solvent polarity, a characteristic known as solvatochromism. In more polar solvents, a red-shift in the emission maximum is frequently observed, which is indicative of a more polar excited state due to intramolecular charge transfer. The quantum yield of fluorescence, which measures the efficiency of the emission process, is an important parameter for applications in optoelectronic devices like organic light-emitting diodes (OLEDs).

Time-Resolved Fluorescence Spectroscopy (e.g., Excited State Lifetimes)

Time-resolved fluorescence spectroscopy is used to measure the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. For fluorescent organic molecules, these lifetimes are typically in the nanosecond range. The excited-state lifetime is a critical parameter for understanding the dynamics of photophysical processes, including energy transfer and quenching mechanisms. For phenoxazine derivatives, excited-state lifetimes can be influenced by the nature of the N-substituent and the surrounding environment.

Electrochemical Characterization for Redox Behavior

The redox properties of this compound are investigated to understand its electron-donating or -accepting capabilities, which are vital for its use in electronic applications.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry is the primary technique used to study the electrochemical behavior of this compound. The phenoxazine moiety is known to be a good electron donor and typically undergoes reversible or quasi-reversible oxidation at relatively low potentials. The CV measurement for this compound would reveal the potentials at which it can be oxidized and reduced.

The first oxidation potential corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), often localized on the electron-rich phenoxazine core, to form a radical cation. The reversibility of this process indicates the stability of the generated radical cation. The reduction potential, corresponding to the addition of an electron to the lowest unoccupied molecular orbital (LUMO), is typically observed at more negative potentials.

From the onset of the oxidation and reduction peaks in the cyclic voltammogram, the HOMO and LUMO energy levels can be estimated. These energy levels are fundamental parameters that determine the charge injection and transport properties of the material in electronic devices. The energy gap (E_g) can also be calculated from these values.

Table 3: Representative Electrochemical Data for N-Aryl Phenoxazine Derivatives

Parameter Typical Potential (V vs. Fc/Fc⁺) Derived Property
First Oxidation Potential (E_ox) 0.2 - 0.6 HOMO Energy Level

Note: Specific values for this compound require experimental data.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in determining ground-state properties by calculating the electron density.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For 10-(Phenanthren-9-yl)-10H-phenoxazine, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

The phenoxazine (B87303) moiety typically adopts a butterfly-like conformation, and the phenanthrene (B1679779) group is a rigid polycyclic aromatic system. The key conformational aspect to analyze would be the dihedral angle between the phenanthrene and phenoxazine units, which dictates the degree of electronic communication between these two parts of the molecule. This angle is a result of a balance between steric hindrance and the tendency for π-conjugation. Detailed conformational analysis, including the generation of a potential energy surface by rotating the bond connecting the two moieties, would reveal the energy barriers between different conformations. nih.govnih.gov

Frontier Molecular Orbital (HOMO/LUMO) Energies and Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for estimating the electronic excitation energy and the stability of the molecule.

For a donor-acceptor type molecule, the spatial distribution of these orbitals is of particular interest. In related phenoxazine derivatives, the HOMO is typically localized on the electron-rich phenoxazine moiety, while the LUMO's location can vary depending on the nature of the substituent. rsc.orgresearchgate.netresearchgate.net For this compound, it is expected that the HOMO would reside primarily on the phenoxazine unit, and the LUMO would be distributed across the phenanthrene group, indicating a charge-transfer character upon excitation. rsc.orgresearchgate.net

Interactive Data Table: Expected Frontier Orbital Properties

PropertyExpected Value/Characteristic
HOMO Energy Relatively high, characteristic of electron-donating moieties.
LUMO Energy Lower than HOMO, influenced by the phenanthrene acceptor unit.
HOMO-LUMO Gap Expected to be in a range suitable for organic semiconductor applications.
HOMO Distribution Primarily localized on the phenoxazine ring system.
LUMO Distribution Primarily localized on the phenanthrene ring system.

Electronic Density Distributions

Analysis of the electronic density distribution provides a comprehensive picture of the charge distribution within the molecule. This can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are valuable for predicting how the molecule will interact with other molecules and for understanding its intermolecular bonding properties. For phenoxazine derivatives, studies have shown significant intramolecular charge redistribution. rsc.orgresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

TD-DFT is a powerful extension of DFT used to calculate the properties of molecules in their electronically excited states. This is essential for understanding the photophysical properties of a material, such as its absorption and emission of light. researchgate.net

Singlet and Triplet Excited State Energies (S₁ and T₁)

TD-DFT calculations can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The S₁ energy corresponds to the energy required for photoexcitation and is related to the absorption and fluorescence spectra. The T₁ energy is crucial for understanding phosphorescence and processes like thermally activated delayed fluorescence (TADF). In similar donor-acceptor systems, the S₁ state often has a charge-transfer character, where an electron moves from the donor (phenoxazine) to the acceptor (phenanthrene) part of the molecule. researchgate.net

Analysis of Singlet-Triplet Energy Gaps (ΔE_ST)

The energy difference between the lowest singlet and triplet excited states (ΔE_ST = E(S₁) - E(T₁)) is a critical parameter, particularly for applications in organic light-emitting diodes (OLEDs). A small ΔE_ST is a prerequisite for efficient TADF, a mechanism that allows for the harvesting of non-emissive triplet excitons to enhance the efficiency of OLEDs. mdpi.comrsc.org For molecules with a significant spatial separation of the HOMO and LUMO, as is expected for this compound, a small ΔE_ST is often observed. rsc.orgnih.gov Theoretical calculations are essential for predicting this value and guiding the design of new TADF materials. mdpi.com

Interactive Data Table: Expected Excited State Properties

PropertyExpected Value/Characteristic
S₁ Energy Corresponds to the main absorption band in the UV-Vis spectrum.
T₁ Energy Lower than S₁ energy.
ΔE_ST (S₁-T₁ Energy Gap) Potentially small, indicating possible TADF properties.

Characterization of Charge Transfer (CT) Excited States

In donor-acceptor molecules, the absorption of light can lead to the formation of charge-transfer (CT) excited states, where an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. The energy and nature of these CT states are crucial for the photophysical properties of the material.

Theoretical characterization of CT excited states is typically performed using Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the energies of the singlet (S₁) and triplet (T₁) CT states. The energy difference between the ground state and the S₁ state corresponds to the absorption energy, while the energy gap between the S₁ and T₁ states (ΔE_ST) is a critical parameter for processes like thermally activated delayed fluorescence (TADF).

For phenoxazine-based donor-acceptor dyads, computational studies on similar molecules have shown that the degree of spatial separation between the HOMO and LUMO dictates the magnitude of the exchange energy, which in turn influences the ΔE_ST. A smaller ΔE_ST is generally desirable for efficient reverse intersystem crossing.

Computational Modeling of Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Pathways

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities (e.g., from a singlet to a triplet state), while reverse intersystem crossing (RISC) is the transition from a triplet to a singlet state. These processes are fundamental to the operation of organic light-emitting diodes (OLEDs) that utilize TADF.

Computational modeling of ISC and RISC rates is complex and often involves the calculation of spin-orbit couplings (SOCs) between the singlet and triplet states. The rate of these transitions is proportional to the square of the SOC matrix element and depends on the energy gap between the states involved. Theoretical models, such as those based on Fermi's Golden Rule, are employed to estimate these rates.

Studies on related phenoxazine systems have highlighted the importance of molecular geometry and the presence of heavy atoms in enhancing SOC and, consequently, ISC rates. For RISC, a small ΔE_ST is the most critical factor, and computational studies often focus on molecular designs that minimize this gap.

Quantum Chemical Studies on Electronic Coupling and Energy Transfer

Electronic coupling refers to the interaction between the electronic states of the donor and acceptor moieties in a molecule. This coupling is a key determinant of the efficiency of charge and energy transfer processes.

Quantum chemical calculations can quantify the electronic coupling matrix element (V_DA), which describes the strength of the interaction between the donor and acceptor. Methods such as the generalized Mulliken-Hush (GMH) and fragment charge difference (FCD) are used to compute V_DA. The magnitude of electronic coupling is sensitive to the distance and relative orientation of the donor and acceptor units.

In the context of this compound, the electronic coupling would influence the rate of intramolecular charge transfer and the properties of the resulting CT states.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties (e.g., photophysical or electronic properties). These models can then be used to predict the properties of new, unsynthesized molecules.

A typical QSPR study involves calculating a set of molecular descriptors (e.g., electronic, steric, and topological parameters) for a series of related molecules with known experimental data. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model.

While no specific QSPR models for this compound were found, QSPR studies on related phenothiazine (B1677639) and phenoxazine derivatives have been used to predict properties relevant to their application in optoelectronics. Such models can guide the predictive design of new materials with optimized properties.

Photophysical Mechanisms and Excited State Dynamics

Intramolecular Charge Transfer (ICT) Phenomena in Phenoxazine-Phenanthrene Dyads

The molecular architecture of 10-(Phenanthren-9-yl)-10H-phenoxazine, which links the electron-donating phenoxazine (B87303) (PXZ) moiety with the electron-accepting phenanthrene (B1679779) (PA) unit, is foundational to its photophysical behavior. This donor-acceptor (D-A) structure facilitates intramolecular charge transfer (ICT) upon photoexcitation. nih.govelsevierpure.com In the ground state, the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich phenoxazine donor, while the lowest unoccupied molecular orbital (LUMO) is situated on the phenanthrene acceptor. nih.govelsevierpure.com

Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO, creating an excited state with significant charge-transfer character. rsc.org This ICT state is highly polar, and its energy level is sensitive to the polarity of the surrounding medium. nih.gov In polar solvents, the significant solvatochromic shifts observed in the emission spectra provide evidence for the stabilization of this polar ICT state. nih.gov The efficiency of this charge separation is heavily influenced by the dihedral angle between the donor and acceptor units. A highly twisted conformation, often near 90°, spatially separates the HOMO and LUMO, which minimizes their overlap and promotes a more complete charge transfer, a crucial feature for applications like thermally activated delayed fluorescence (TADF). nih.govnih.gov In some D-A systems, this twisting can lead to the formation of a specific type of ICT state known as a twisted intramolecular charge transfer (TICT) state. rsc.org

Mechanism of Thermally Activated Delayed Fluorescence (TADF)

The compound this compound and similar D-A hybrids are often designed to exhibit thermally activated delayed fluorescence (TADF). nih.gov The TADF mechanism allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons and thus enhancing the efficiency of organic light-emitting diodes (OLEDs). nih.govelsevierpure.com The process relies on a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). nih.govelsevierpure.com

The mechanism unfolds as follows:

Photoexcitation: The molecule is excited from the ground state (S₀) to the S₁ state.

Fluorescence and Intersystem Crossing (ISC): From the S₁ state, the molecule can either decay radiatively back to the S₀ state, producing prompt fluorescence, or it can undergo intersystem crossing (ISC) to the T₁ state. Due to spin statistics, approximately 75% of excitons formed under electrical excitation are triplets.

Reverse Intersystem Crossing (RISC): If the ΔE_ST is sufficiently small (typically < 0.2 eV), triplet excitons can be converted back to the S₁ state by harvesting thermal energy from the surroundings. nih.govrsc.org This process is known as reverse intersystem crossing (RISC).

Delayed Fluorescence: The repopulated S₁ excitons can then decay radiatively to the S₀ state, emitting photons at the same wavelength as prompt fluorescence but on a longer timescale. This emission is termed delayed fluorescence.

The twisted D-A geometry of phenoxazine-phenanthrene compounds is critical for achieving the small ΔE_ST required for efficient RISC. nih.govresearchgate.net This spatial separation of HOMO and LUMO reduces the exchange energy between the singlet and triplet states. elsevierpure.com

Room Temperature Phosphorescence (RTP) Pathways and Control

While many organic molecules exhibit phosphorescence only at cryogenic temperatures, achieving room temperature phosphorescence (RTP) in purely organic compounds is a significant challenge. RTP requires efficient intersystem crossing (ISC) from the S₁ to the T₁ state and the suppression of non-radiative decay pathways from the T₁ state, which are typically very active at room temperature. nih.gov

For phenoxazine-based compounds, control over RTP can be achieved through several strategies:

Enhancing Spin-Orbit Coupling (SOC): Introducing heavy atoms or specific heteroatoms can increase the rate of ISC. However, in metal-free organic molecules like this compound, SOC is inherently weaker.

Suppressing Non-Radiative Decay: Rigidifying the molecular structure, for instance, by incorporating it into a crystalline matrix or a rigid polymer, can suppress vibrational and rotational motions that lead to non-radiative quenching of the triplet state. rsc.org

Intermolecular Interactions: In the solid state, specific packing arrangements and intermolecular interactions such as H-bonding or halogen bonding can lock the conformation of the molecules, restricting molecular motion and creating a rigid environment that protects the triplet excitons and allows for RTP. nih.gov Covalent linkage and spatial stacking of phenanthrene units have been shown to alter phosphorescence emission, enabling RTP in oligomer films. rsc.org

Excited State Lifetime and Photoluminescence Quantum Yield Analysis

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. ossila.comhoriba.com For TADF emitters, the total PLQY is the sum of the contributions from prompt fluorescence and delayed fluorescence. High PLQY values are essential for bright and efficient OLEDs. nih.govelsevierpure.com

The excited-state lifetime provides insight into the dynamics of the decay processes. TADF materials exhibit a characteristic dual-component decay profile:

Prompt Fluorescence Lifetime (τ_p): This is typically on the nanosecond timescale and corresponds to the direct radiative decay from the S₁ state.

Delayed Fluorescence Lifetime (τ_d): This component is much longer, often in the microsecond to millisecond range, and reflects the entire TADF cycle, including ISC, the lifetime of the triplet state, and RISC. elsevierpure.com

Several phenoxazine-based TADF emitters have demonstrated high PLQY values, often exceeding 90% in doped films. rsc.org For example, two phenoxazine-fused multi-resonance TADF materials, TPXZBN and DPXZCZBN, exhibited high PLQYs of 99% and 94% in doped films, respectively. rsc.org

Table 1: Photophysical Properties of Selected Phenoxazine-Based Emitters

Compound Emission Peak (nm) ΔE_ST (eV) PLQY (%) Lifetime (prompt/delayed) Ref
TPXZBN (in film) 502 0.16 99 - rsc.org
DPXZCZBN (in film) 500 0.13 94 - rsc.org
PXZ-DCPP - - - - researchgate.net

Note: Data for this compound is not specifically detailed in the provided context; related compounds are shown for illustrative purposes.

Factors Influencing Emission Wavelength and Spectral Shifts

The emission color of this compound is primarily determined by the energy of its ICT excited state. Several factors can be tuned to influence this energy and thus shift the emission wavelength:

Solvent Polarity: As the ICT state is highly polar, its energy is strongly influenced by the polarity of the solvent. In more polar solvents, the excited state is stabilized, leading to a lower energy gap and a red-shift in the emission spectrum (solvatochromism). rsc.org This effect is a hallmark of charge-transfer emitters.

Molecular Geometry: The degree of twisting between the phenoxazine and phenanthrene units affects the extent of electronic conjugation and the energy of the frontier molecular orbitals. Modifying this dihedral angle, for instance by introducing bulky substituents, can alter the HOMO-LUMO gap and tune the emission color. nih.gov

Substituent Effects: Attaching additional electron-donating or electron-withdrawing groups to either the phenoxazine or phenanthrene moieties can modulate their respective electronic properties. Strengthening the donor or acceptor character generally leads to a smaller energy gap and a red-shifted emission. nih.gov

Photochemical Reactivity and Energy Transfer Processes

The excited state of this compound can engage in processes other than light emission. Photochemical reactivity refers to the molecule's potential to undergo chemical reactions upon light absorption. For many D-A compounds, the charge-separated ICT state can be more reactive than the ground state, although robust molecular designs often aim to minimize photochemical degradation pathways to ensure device stability.

Energy transfer is a non-radiative process where an excited donor molecule transfers its energy to a ground-state acceptor molecule. youtube.com This process is crucial in many photonic applications. youtube.com In the context of OLEDs, the this compound could act as a host material that transfers its energy to a guest emitter dopant, or it could be the primary emitter itself. The efficiency of this energy transfer depends on factors such as the spectral overlap between the donor's emission and the acceptor's absorption, and the distance between the two molecules. youtube.com

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Effects

The emission behavior of fluorophores can change dramatically upon aggregation. Many conventional planar aromatic molecules suffer from aggregation-caused quenching (ACQ), where π-π stacking in the solid state or in aggregates leads to the formation of non-emissive excimers and a significant drop in PLQY. rsc.orgrhhz.net

Conversely, some molecules, particularly those with propeller-like or twisted structures, exhibit aggregation-induced emission (AIE). nih.gov In dilute solutions, these molecules can undergo low-frequency rotational or vibrational motions that provide efficient non-radiative decay pathways, resulting in weak emission. nih.gov However, in the aggregated state or in a rigid matrix, these intramolecular motions are restricted. nih.govbeilstein-archives.org This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively and leading to a dramatic increase in fluorescence intensity. nih.govbeilstein-archives.org

Phenoxazine derivatives have been shown to exhibit AIE properties. nih.govbeilstein-archives.org The twisted structure of this compound is conducive to AIE. In solution, the molecule is flexible, but upon aggregation, the packing and steric hindrance restrict the torsional motions between the phenoxazine and phenanthrene units, enhancing the emission quantum yield. nih.govnih.gov Understanding whether a compound exhibits AIE or ACQ is crucial for its application in solid-state devices. ccspublishing.org.cnrsc.org

Table of Compounds Mentioned

Abbreviation/NameFull Chemical Name
This compoundThis compound
PXZPhenoxazine
PAPhenanthrene
TPXZBNNot specified in search results
DPXZCZBNNot specified in search results
PXZ-DCPP7,10-bis(phenoxazine)-2,3-dicyanopyrazinophenanthrene researchgate.net
PTZ-DCPP7,10-bis(phenothiazine)-2,3-dicyanopyrazinophenanthrene researchgate.net

Structure Property Relationships in 10 Phenanthren 9 Yl 10h Phenoxazine Systems

Influence of Phenoxazine (B87303) Core and N-Substitution on Electronic and Photophysical Properties

The phenoxazine core is an electron-rich heterocyclic system that serves as a potent electron donor. nih.govfigshare.com Its non-planar, butterfly-like conformation influences molecular packing and excited-state dynamics. nih.gov The electronic properties of the phenoxazine unit, particularly its highest occupied molecular orbital (HOMO) energy level, can be readily tuned. Modifications to the core structure, such as the introduction of electron-donating or -withdrawing groups, can alter triplet energies, redox potentials, and absorption profiles. acs.org

Role of Phenanthren-9-yl Moiety on Charge Transfer Characteristics and Excited State Potentials

In the 10-(Phenanthren-9-yl)-10H-phenoxazine system, the phenanthren-9-yl moiety plays a crucial role as the electron-accepting component. The extended π-conjugated system of phenanthrene (B1679779) provides the low-lying lowest unoccupied molecular orbital (LUMO) necessary to accept an electron from the phenoxazine donor upon excitation. nih.gov This facilitates a significant intramolecular charge transfer from the phenoxazine to the phenanthrene unit. nih.govmdpi.com

This charge separation in the excited state is critical. It leads to a large change in the dipole moment upon excitation and significantly influences the emission properties. The energy of this charge transfer state determines the color of the emitted light. Furthermore, the efficiency of this charge transfer process impacts the excited state reduction potential of the molecule. acs.org A strong charge transfer character can lead to a highly reducing excited state, making such molecules valuable as photoredox catalysts. nih.gov The electronic properties of the phenanthrene ring system can influence the degree of charge transfer; for instance, substitution on the phenanthrene ring could further tune these characteristics. mdpi.com

Impact of Molecular Conformation and Planarity on Excited State Dynamics

The three-dimensional structure of phenoxazine derivatives profoundly affects their behavior after absorbing light. The phenoxazine core itself is not flat but has a bent, butterfly-like shape. nih.gov The linkage of the phenanthren-9-yl group introduces another degree of freedom: the torsional or dihedral angle between the phenoxazine and phenanthrene planes.

Upon photoexcitation, the molecule can undergo geometric relaxation. Twisting around the N-C bond connecting the two moieties can lead to the formation of a twisted intramolecular charge transfer (TICT) state. rsc.org This TICT state is often characterized by a large Stokes shift and is highly sensitive to the polarity of the surrounding medium. rsc.org The formation of TICT states provides a non-radiative decay pathway, which can influence the fluorescence quantum yield. nih.gov

In solid or aggregated states, the restriction of this intramolecular torsion can block the formation of the non-emissive TICT state. rsc.orgbeilstein-archives.org This restriction of molecular motion can lead to enhanced emission intensity, a phenomenon known as aggregation-induced emission (AIE). figshare.comnih.gov Therefore, controlling the molecular conformation and the degree of planarity in both the ground and excited states is a key strategy for manipulating the excited-state dynamics and, consequently, the luminescent properties of these materials. rsc.org The coexistence of different conformers, such as 'quasi-equatorial' and 'quasi-axial' forms, can even lead to multiple emission pathways, including intramolecular charge transfer and locally excited transitions. rsc.org

Design Principles for Tailoring Emission Profiles and Redox Potentials

The donor-acceptor architecture of this compound provides a versatile platform for tuning its optoelectronic properties through rational molecular design. nih.govnih.gov

Key Design Strategies:

Modification of the Phenoxazine Donor: Introducing electron-donating groups (e.g., alkoxy) or electron-withdrawing groups (e.g., cyano) onto the phenoxazine core can raise or lower the HOMO energy level, respectively. This directly impacts the oxidation potential of the molecule and the energy of the ICT state, thereby shifting the emission color. acs.orgnih.gov

Modification of the N-Aryl Acceptor: Altering the electronic nature of the N-aryl substituent (in this case, phenanthrene) can modulate the LUMO energy level. A more electron-deficient aryl group will lower the LUMO, reduce the HOMO-LUMO gap, and lead to a red-shift in both absorption and emission spectra. nih.gov

Controlling Molecular Geometry: Introducing bulky groups adjacent to the N-C linkage can increase the dihedral angle between the donor and acceptor units. This steric hindrance can alter the overlap between the HOMO and LUMO, affecting the charge transfer character and potentially enhancing properties like thermally activated delayed fluorescence (TADF) by minimizing the singlet-triplet energy gap (ΔE_ST). acs.org

Extending π-Conjugation: Extending the conjugated system on either the phenoxazine core or the phenanthrene moiety can also be used to lower the energy of the photoexcitation, pushing absorption profiles into the visible regime. nih.gov

By strategically applying these principles, it is possible to fine-tune the emission wavelength, quantum efficiency, and the ground- and excited-state redox potentials to meet the specific requirements of applications ranging from OLEDs to photoredox catalysis. nih.govacs.org

Correlation of Molecular Structure with Optoelectronic Response

The optoelectronic response of this compound is a direct consequence of its molecular structure. The key correlations are summarized below:

Donor-Acceptor Structure: The linkage of the electron-donating phenoxazine with the π-system of phenanthrene establishes a distinct HOMO-LUMO separation. nih.govacs.org The HOMO is typically localized on the phenoxazine core, while the LUMO is centered on the phenanthrene moiety. acs.org This spatial separation is the foundation for the molecule's strong intramolecular charge transfer characteristics.

Conformational Flexibility: The non-planar nature of the phenoxazine unit and the rotational freedom around the N-C bond lead to complex excited-state dynamics, including the potential formation of TICT states. rsc.org This structural flexibility makes the photophysical properties highly sensitive to the molecule's environment (e.g., solvent polarity, solid-state packing). nih.govrsc.org

Energy Levels and Emission: The relative energies of the HOMO and LUMO, which are dictated by the specific chemical makeup of the donor and acceptor units, determine the energy of the ICT emission. A smaller HOMO-LUMO energy gap results in lower-energy, red-shifted emission. nih.gov

Redox Behavior: The energy of the HOMO directly correlates with the molecule's oxidation potential, while the LUMO energy correlates with its reduction potential. acs.org These electrochemical properties are critical for applications in redox catalysis and for ensuring efficient charge injection in electronic devices like OLEDs. nih.gov

In essence, every aspect of the molecule's structure—from the choice of the core units to their spatial arrangement—is intricately linked to its resulting optoelectronic properties, providing a clear roadmap for the rational design of new functional organic materials. diva-portal.org

Applications in Organic Electronic and Photonic Devices Research Focus

Organic Light-Emitting Diodes (OLEDs) as Emitters and Host Materials

In the realm of OLEDs, phenoxazine-based molecules have demonstrated remarkable potential, particularly as emitters in thermally activated delayed fluorescence (TADF) devices. nih.govelsevierpure.com The TADF mechanism allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%. nih.gov The twisted geometry between the phenoxazine (B87303) donor and an acceptor unit is crucial for achieving a small singlet-triplet energy gap (ΔEST), which is a prerequisite for efficient TADF. nih.govresearchgate.net

High-performance OLEDs incorporating phenoxazine derivatives are typically fabricated using thermal evaporation in a vacuum. acs.orgbeilstein-journals.org This method allows for the precise deposition of multiple organic layers, creating a sophisticated device architecture designed to optimize charge injection, transport, and recombination.

A representative device structure might consist of:

ITO (Indium Tin Oxide): A transparent anode for hole injection.

Hole Injection Layer (HIL): Materials like 1-PNA-BPBPOX, a phenoxazine derivative, have been shown to be effective HILs. acs.org

Hole Transporting Layer (HTL): To facilitate the movement of holes towards the emissive layer.

Emissive Layer (EML): This is the core of the device, where a phenoxazine-based TADF emitter is doped into a suitable host material, such as 4,4′-di(9H-carbazol-9-yl)-1,1′-biphenyl (CBP). acs.org

Electron Transporting Layer (ETL): To transport electrons from the cathode.

Electron Injection Layer (EIL): Materials such as LiF are used to improve electron injection. acs.org

Cathode: A metal electrode, typically Aluminum (Al), for electron injection. acs.org

Solution-processing is another fabrication method employed for phenoxazine-based materials, offering the potential for lower-cost, large-area device manufacturing. acs.orgrsc.org

Phenoxazine-based emitters have achieved impressive electroluminescence efficiencies across the visible spectrum. By pairing the phenoxazine donor with different acceptor moieties, researchers can tune the emission color from green to yellow and orange-red. nih.govfrontiersin.org

One notable example, PXZ-DPPZ, which combines a phenoxazine donor with a benzo[a,c]phenazine acceptor, functions as a TADF material and has been used in doped OLEDs to achieve an external quantum efficiency (EQE) of 9.35%. frontiersin.org Another phenoxazine-based emitter, KCPOZ, has demonstrated an exceptionally high EQEmax of 31.5% in a doped device, producing bright yellow light. acs.org Even when naphthalene (B1677914) is used as a simple acceptor, the resulting phenoxazine-based emitter can achieve a respectable EQEmax of 11% with green emission. rsc.org

The inherent thermal stability of the phenoxazine and phenanthrene (B1679779) cores is a significant advantage for OLED applications. nih.govbeilstein-journals.orgresearchgate.net Materials with high degradation temperatures (Td), often well above 300°C, are suitable for the thermal evaporation process used in manufacturing and contribute to longer operational lifetimes of the devices. acs.orgbeilstein-journals.org For instance, phenoxazine-based TADF emitters have shown high thermal degradation temperatures, with Td values (corresponding to 5% weight loss) of 326°C and 348°C. acs.org

Furthermore, phenoxazine derivatives can lead to devices with high brightness and low efficiency roll-off. Efficiency roll-off, the decrease in efficiency at high brightness levels, is a common challenge in OLEDs. However, devices using phenoxazine-dibenzothiophene sulfoximine (B86345) emitters have demonstrated an insignificant efficiency roll-off of only 16.7% at a high brightness of 1000 cd/m². nih.gov In another case, an OLED based on the TPA-DPPZ material achieved a maximum brightness of 61,951 cd/m². frontiersin.org Phenoxazine derivatives have also been successfully employed as hole injection materials, leading to devices with higher power efficiency and longer lifetimes compared to commercial standards. acs.org

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The strong electron-donating character of the phenoxazine moiety also makes it an excellent building block for sensitizer (B1316253) dyes in DSSCs. researchgate.netlookchem.com In the typical donor-π-linker-acceptor (D-π-A) structure of these dyes, the phenoxazine unit serves as the initial point of light-induced electron transfer. mdpi.com

In DSSCs, the sensitizer dye is adsorbed onto a semiconductor surface (like TiO2). Upon light absorption, an electron is excited from the highest occupied molecular orbital (HOMO), primarily located on the phenoxazine donor, to the lowest unoccupied molecular orbital (LUMO), often situated on the acceptor and anchoring group. researchgate.net This intramolecular charge transfer is the first step in converting light to electricity. mdpi.com

A variety of phenoxazine-based dyes have been synthesized and tested in DSSCs, yielding considerable power conversion efficiencies (PCE). By systematically modifying the molecular structure—such as appending additional donor groups or altering the π-conjugated linker—researchers have been able to optimize the photovoltaic performance.

Photoredox Catalysis and Photoinitiated Polymerization

The application of phenoxazine derivatives as organic photoredox catalysts has garnered significant interest due to their favorable electrochemical and photophysical properties. These compounds can absorb light and participate in single-electron transfer processes, making them valuable for initiating polymerization reactions in a controlled manner. While direct research on 10-(Phenanthren-9-yl)-10H-phenoxazine in this specific application is not extensively documented in publicly available literature, the behavior of analogous phenoxazine-based systems provides a strong indication of its potential.

Phenoxazine and its derivatives are recognized for their utility as photoredox catalysts in producing polymers with controlled molecular weights and low dispersity. nih.gov The core structure of phenoxazine acts as a potent electron donor, which is a key characteristic for a reducing photoredox catalyst. Upon photoexcitation, these molecules can transfer an electron to an initiator, generating a radical species that commences the polymerization process.

A notable example that underscores the potential of this class of compounds is 10-(Perylene-3-yl)-10H-phenoxazine (PHP). Research has demonstrated that PHP, synthesized from perylene (B46583) and phenoxazine, is an efficient metal-free catalyst for organocatalyzed atom transfer radical polymerization (O-ATRP). scielo.br In this process, the photoexcited PHP catalyst reduces an alkyl halide initiator to generate a carbon-centered radical, which then propagates with monomers. The reversible nature of this activation/deactivation cycle allows for the synthesis of well-defined polymers.

The proposed mechanism for such a reaction, illustrated with a generic phenoxazine derivative, is as follows:

Photoexcitation: The phenoxazine photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*).

Electron Transfer: The excited photocatalyst (PC*) donates an electron to an alkyl halide initiator (R-X), leading to the formation of the photocatalyst radical cation (PC•+) and the dissociation of the initiator into a radical (R•) and a halide anion (X⁻).

Initiation and Propagation: The generated radical (R•) reacts with a monomer to initiate the polymerization chain.

Deactivation: The photocatalyst radical cation (PC•+) can accept an electron from the propagating polymer radical (P•) to regenerate the ground state photocatalyst and form a dormant polymer species (P-X), thus controlling the polymerization.

The introduction of a phenanthrene moiety at the 10-position of the phenoxazine core, as in this compound, is expected to modulate the photophysical and electrochemical properties of the molecule. The extended π-conjugation from the phenanthrene group could influence the absorption spectrum, potentially shifting it to longer wavelengths, and affect the redox potentials of the molecule. These modifications are crucial for designing efficient photocatalysts that can be activated by specific wavelengths of light and possess the appropriate redox potentials to drive the desired chemical transformations.

Core extension of phenoxazine photocatalysts with aryl substituents has been shown to enhance visible-light absorption and promote intramolecular charge transfer, which are desirable properties for photoredox catalysis. nih.gov While specific experimental data for this compound is not available, the established principles of photocatalyst design suggest that it would be a promising candidate for applications in photoredox catalysis and photoinitiated polymerization.

Sensing Applications (e.g., Optoelectronic Chemical Sensors)

The general principle behind the use of phenoxazine-based sensors involves the modulation of their photophysical or electrochemical properties upon interaction with an analyte. This can occur through several mechanisms, including:

Photoinduced Electron Transfer (PET): The analyte can interact with the phenoxazine fluorophore, leading to a quenching or enhancement of its fluorescence through an electron transfer process.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electronic distribution within the sensor molecule, leading to a shift in the fluorescence emission wavelength.

Förster Resonance Energy Transfer (FRET): The phenoxazine core can act as an energy donor or acceptor in a FRET pair, with the presence of the analyte modulating the energy transfer efficiency.

A related compound, methyl(10-phenylphenanthren-9-yl)sulfane, has been explored as a fluorescent probe that is sensitive to the polarity and rigidity of its microenvironment. This sensitivity arises from the rotational freedom of the phenyl group relative to the phenanthrene core, which is influenced by the surrounding medium. This example highlights the potential of phenanthrene-containing aromatic structures in sensing applications.

For this compound, the phenanthrene and phenoxazine moieties together form a large, conjugated system. This extended electronic structure is likely to result in distinct and sensitive fluorescence properties. The interaction of this molecule with various analytes, such as metal ions, anions, or neutral molecules, could perturb the electronic structure and lead to a detectable change in its fluorescence spectrum.

Below is a table summarizing the potential sensing mechanisms and target analytes for a hypothetical sensor based on this compound, based on the known properties of phenoxazine and phenanthrene derivatives.

Sensing MechanismPotential Target AnalytesExpected Response
Photoinduced Electron Transfer (PET)Metal Ions (e.g., Cu²⁺, Fe³⁺)Fluorescence Quenching
Intramolecular Charge Transfer (ICT)Protons (pH sensing), Polar SolventsShift in Emission Wavelength
π-π Stacking InteractionsNitroaromatic CompoundsFluorescence Quenching
Host-Guest InteractionsAnions (e.g., F⁻, CN⁻)Change in Absorption/Emission Spectra

Given the promising characteristics of the phenoxazine and phenanthrene scaffolds, further research into the synthesis and characterization of this compound for sensing applications would be a valuable endeavor.

Advanced Organic Semiconductor Applications

The unique electronic properties of phenoxazine derivatives make them attractive candidates for use in advanced organic semiconductor devices. The electron-rich nature of the phenoxazine core allows it to function as an effective hole-transporting material, while its rigid, planar structure can facilitate intermolecular π-π stacking, which is beneficial for charge transport. nih.gov While specific device performance data for this compound is not available in the current literature, its molecular structure suggests significant potential in this area.

The incorporation of a phenanthrene substituent at the 10-position of the phenoxazine is expected to have a profound impact on its semiconductor properties. Phenanthrene itself is a well-known organic semiconductor. The fusion of these two moieties in this compound results in a molecule with a large, delocalized π-system. This extended conjugation can lead to a smaller HOMO-LUMO gap, which is advantageous for tuning the electronic and optical properties of the material.

Potential applications for this compound as an organic semiconductor include:

Organic Light-Emitting Diodes (OLEDs): The high thermal stability and hole-transporting capabilities of phenoxazine derivatives make them suitable for use in the hole-transport layer (HTL) or as a host material in the emissive layer of OLEDs. The phenanthrene group may also contribute to the luminescent properties of the molecule.

Organic Field-Effect Transistors (OFETs): The ability of planar aromatic molecules to self-assemble into ordered structures is crucial for achieving high charge carrier mobility in OFETs. The rigid structure of this compound could promote the formation of crystalline thin films with favorable molecular packing for efficient charge transport.

Organic Photovoltaics (OPVs): In OPV devices, phenoxazine-based materials can be used as electron donors in the active layer due to their excellent electron-donating ability. The broad absorption profile that may result from the extended conjugation with the phenanthrene group could enhance the light-harvesting efficiency of the solar cell.

The table below outlines the key molecular features of this compound and their corresponding implications for its use in organic semiconductor devices.

Molecular FeatureImplication for Organic Semiconductor PropertiesPotential Device Application
Electron-rich Phenoxazine CoreGood hole-transporting characteristics.Hole-Transport Layer in OLEDs and OPVs.
Rigid and Planar StructureFacilitates ordered molecular packing and efficient charge transport.Active Layer in OFETs.
Extended π-Conjugation (Phenanthrene)Tunable HOMO-LUMO gap, potential for strong light absorption and emission.Emissive Layer in OLEDs, Donor Material in OPVs.
High Thermal StabilityEnhanced device lifetime and operational stability.All organic electronic devices.

While experimental validation is necessary, the molecular design of this compound strongly suggests that it is a promising material for a range of advanced organic semiconductor applications.

Future Research Directions and Perspectives

Rational Design of Next-Generation Phenoxazine-Phenanthrene Systems

The future development of phenoxazine-phenanthrene systems hinges on the ability to precisely tune their electronic and photophysical properties through rational molecular design. By strategically modifying the core structures of both the phenoxazine (B87303) donor and the phenanthrene (B1679779) acceptor, researchers can optimize performance for specific applications.

Key strategies for the rational design of these systems include:

Functionalization of the Phenoxazine Core: Introducing various substituent groups onto the phenoxazine ring can significantly alter its electron-donating strength and steric hindrance. This, in turn, influences the charge transfer characteristics and the energy levels of the molecule.

Varying the Linkage and Torsional Angle: The nature of the linkage between the donor and acceptor moieties, as well as the torsional angle between them, plays a crucial role in determining the degree of charge transfer and the singlet-triplet energy splitting (ΔEST). Optimizing this angle is a key factor in achieving high-efficiency TADF.

These design principles allow for the creation of a library of phenoxazine-phenanthrene derivatives with tailored properties, moving beyond simple trial-and-error approaches towards a more predictive and efficient material development process.

Exploration of Novel Photophysical Phenomena Beyond TADF and RTP

While TADF and RTP have been the primary focus of research on phenoxazine-phenanthrene systems, there is a growing interest in exploring other exotic photophysical phenomena that these molecules may exhibit. These novel properties could unlock entirely new applications for this class of materials.

Emerging areas of investigation include:

Mechanoluminescence (ML): This phenomenon, where light is emitted in response to mechanical stress, is a promising avenue for developing novel sensors and damage detection systems. The conformational flexibility of the phenoxazine unit suggests that phenoxazine-phenanthrene derivatives could be designed to exhibit strong mechanoluminescent properties.

Aggregation-Induced Emission (AIE): In contrast to many conventional luminophores that suffer from aggregation-caused quenching, AIE-active molecules show enhanced emission in the aggregated or solid state. schrodinger.comresearchgate.netoled-info.comnih.govrsc.orgrsc.org The investigation of AIE in phenoxazine-phenanthrene systems could lead to highly efficient solid-state emitters for OLEDs and advanced sensing platforms. schrodinger.comresearchgate.netoled-info.comnih.govrsc.orgrsc.org

Chirality-Induced Spin Selectivity (CISS): The incorporation of chiral centers into the molecular structure could induce spin-selective charge transport, a phenomenon with potential applications in spintronics and quantum information science.

By exploring these less-conventional photophysical properties, researchers can expand the application scope of phenoxazine-phenanthrene materials far beyond their current use in OLEDs.

Integration into Emerging Organic Electronic Architectures and Flexible Devices

The inherent advantages of organic materials, such as their light weight, flexibility, and solution processability, make them ideal candidates for a new generation of electronic devices. rsc.org The integration of 10-(Phenanthren-9-yl)-10H-phenoxazine and its derivatives into these emerging architectures is a key area of future research.

Potential applications in this domain include:

Flexible and Wearable Displays: The development of highly efficient and stable phenoxazine-phenanthrene emitters is crucial for the realization of rollable displays and smart textiles with integrated lighting. rsc.org Their solution-processability could enable low-cost, large-area fabrication of these devices. rsc.org

Organic Solar Cells (OSCs): The strong charge transfer characteristics of these donor-acceptor systems make them promising candidates for use as non-fullerene acceptors or as a component in the active layer of organic solar cells. researchgate.netresearchgate.net

Organic Field-Effect Transistors (OFETs): By tuning the molecular packing and charge transport properties, phenoxazine-phenanthrene derivatives could be engineered for use as the active semiconductor layer in flexible and transparent transistors.

The successful integration of these materials into flexible and wearable devices will require close collaboration between materials chemists, physicists, and engineers to overcome challenges related to device fabrication, stability, and performance.

Advanced Computational Design and High-Throughput Screening for Material Discovery

The vast chemical space of possible phenoxazine-phenanthrene derivatives makes traditional experimental approaches to material discovery time-consuming and resource-intensive. Advanced computational methods are set to revolutionize this process by enabling the rapid screening and design of new materials with desired properties.

Key computational tools and strategies include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are invaluable for predicting the electronic structure, energy levels, and photophysical properties of new molecules before they are synthesized. nih.govresearchgate.netresearchgate.netrsc.orgmdpi.com This allows for the pre-screening of candidates and the identification of the most promising structures for experimental investigation.

High-Throughput Virtual Screening (HTVS): By combining computational chemistry with automated workflows, HTVS allows for the rapid evaluation of large libraries of virtual compounds. rsc.org This can significantly accelerate the discovery of new materials with optimized properties for specific applications.

Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on existing experimental and computational data to predict the properties of new molecules with high accuracy and at a fraction of the computational cost of traditional methods. schrodinger.comresearchgate.netoled-info.comcompleteaitraining.com This data-driven approach can identify complex structure-property relationships and guide the design of next-generation materials. schrodinger.comresearchgate.netoled-info.comcompleteaitraining.com

The synergy between computational modeling and experimental validation will be crucial for the rapid and efficient discovery of new high-performance phenoxazine-phenanthrene materials.

Bridging Fundamental Research with Specific Technological Advancements

A critical aspect of future research will be to bridge the gap between fundamental scientific understanding and the development of tangible technological applications. This requires a multidisciplinary approach that considers not only the intrinsic properties of the materials but also the requirements of the target devices and systems.

Key areas where this bridge needs to be strengthened include:

Device Engineering and Optimization: The performance of an organic electronic device is not solely determined by the properties of the active material but also by the device architecture, a deep understanding of the interplay between the material and the device is essential for maximizing performance.

Long-Term Stability and Degradation Mechanisms: For any real-world application, the long-term operational stability of the materials and devices is paramount. Future research must focus on understanding the degradation pathways of phenoxazine-phenanthrene systems and developing strategies to enhance their stability.

Scalable and Cost-Effective Synthesis: The transition from laboratory-scale research to industrial production requires the development of synthetic routes that are scalable, efficient, and economically viable.

By fostering a collaborative environment where fundamental research is closely aligned with technological goals, the full potential of this compound and its derivatives can be realized, leading to significant advancements in the field of organic electronics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.